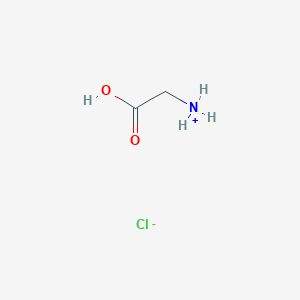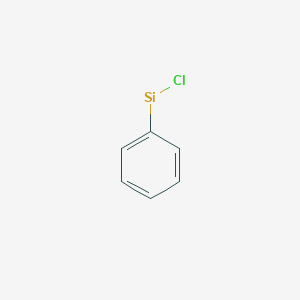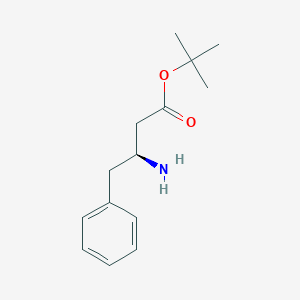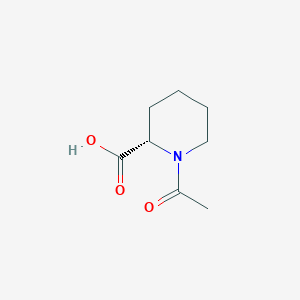![molecular formula C6H7NO2 B047088 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one CAS No. 116178-21-3](/img/structure/B47088.png)
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one, also known as MOTAH, is a bicyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MOTAH is a structural analog of the natural product norbelladine, which is found in several plant species.
Mecanismo De Acción
The exact mechanism of action of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is not fully understood, but it is believed to act on the central nervous system by modulating the activity of neurotransmitters such as dopamine and serotonin. It has been shown to enhance the release of these neurotransmitters, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have a range of biochemical and physiological effects in animal models. It has been shown to increase the threshold for seizures, reduce pain sensitivity, and reduce anxiety-like behavior. Additionally, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one in lab experiments is its high purity and stability. It can be easily synthesized in large quantities, making it a cost-effective compound for research. However, one limitation of using 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is its limited solubility in aqueous solutions, which may affect its bioavailability in vivo.
Direcciones Futuras
There are several future directions for research on 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and epilepsy. Additionally, further investigation into its mechanism of action and pharmacokinetics may provide insights into its therapeutic potential. Finally, the development of novel analogs of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one may lead to the discovery of more potent and selective compounds for drug development.
Conclusion
In conclusion, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one is a promising compound for medicinal chemistry research. Its unique structure and pharmacological profile make it a viable candidate for the development of new drugs for neurological disorders. While there is still much to be learned about its mechanism of action and therapeutic potential, the future looks bright for this fascinating compound.
Métodos De Síntesis
The synthesis of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one involves a multistep process that begins with the preparation of a key intermediate, 2-methyl-3-oxabicyclo[2.2.2]oct-5-en-2-ol. This intermediate is then subjected to a series of reactions, including amination and cyclization, to yield 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one. The synthesis of 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been optimized to achieve high yields and purity, making it a viable compound for further research.
Aplicaciones Científicas De Investigación
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant, analgesic, and anxiolytic properties in animal models. Additionally, 2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one has been investigated for its potential as a treatment for Parkinson's disease and other neurological disorders. Its unique structure and pharmacological profile make it a promising compound for further drug development.
Propiedades
Número CAS |
116178-21-3 |
|---|---|
Nombre del producto |
2-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2-methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one |
InChI |
InChI=1S/C6H7NO2/c1-6-2-3(4(6)9-6)7-5(2)8/h2-4H,1H3,(H,7,8) |
Clave InChI |
MHDCEYHIXARTAC-UHFFFAOYSA-N |
SMILES |
CC12C3C(C1O2)NC3=O |
SMILES canónico |
CC12C3C(C1O2)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



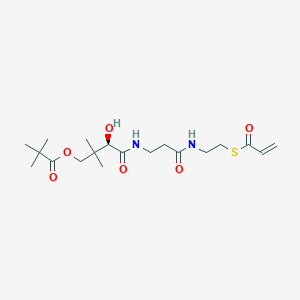
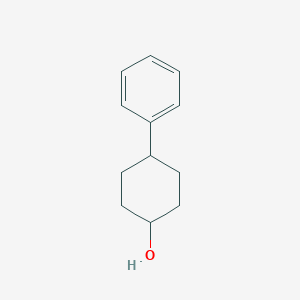
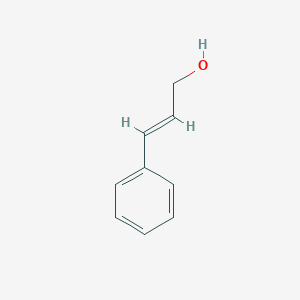
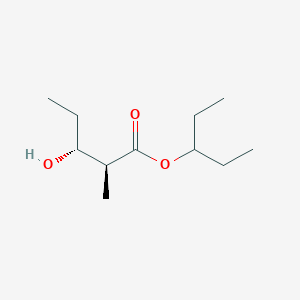
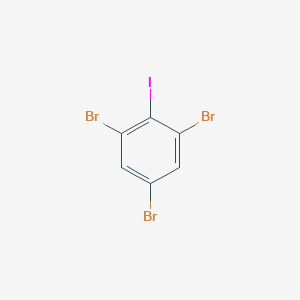
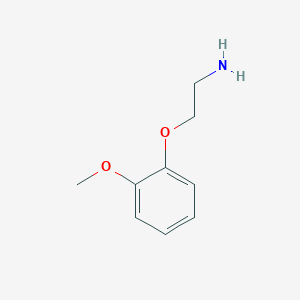
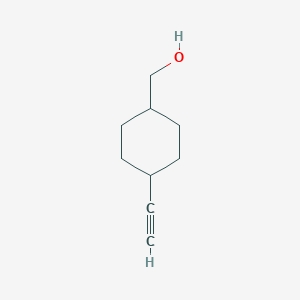
![3-[(Dimethylamino)methyl]-4-hydroxybenzaldehyde](/img/structure/B47023.png)
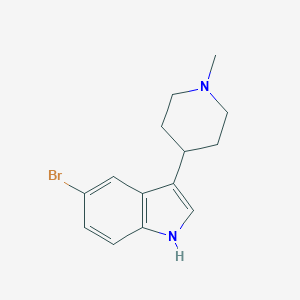
![7-Hydroxy-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B47026.png)
